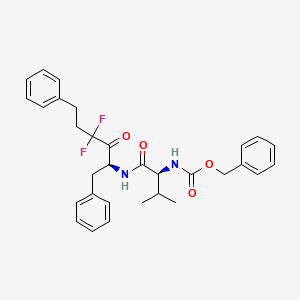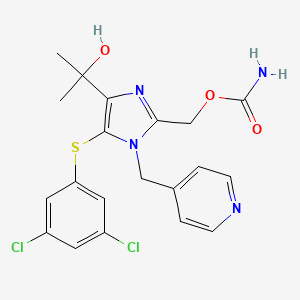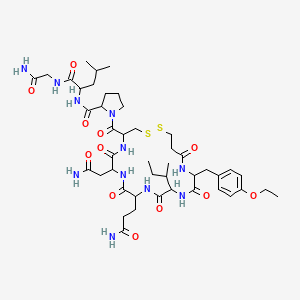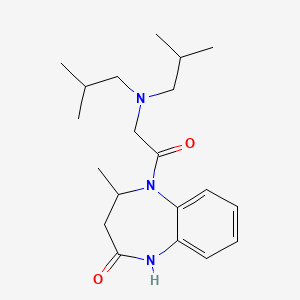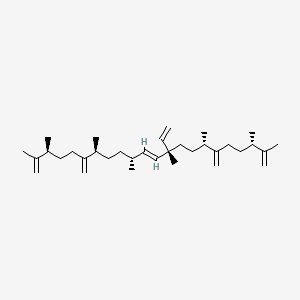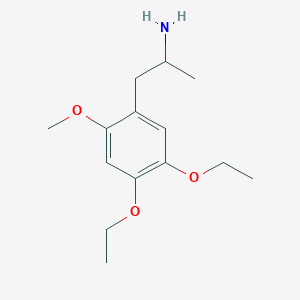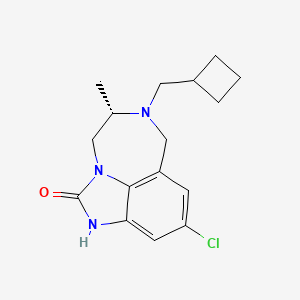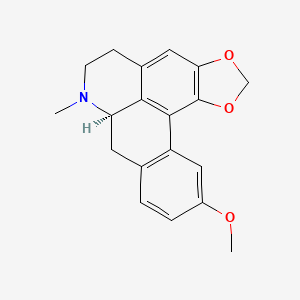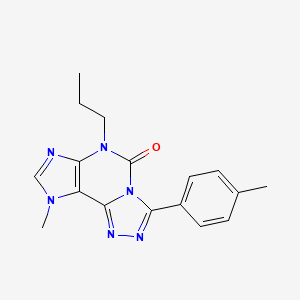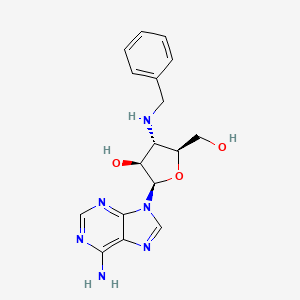
3'-Benzylamino-3'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Benzylamino-3’-deoxyadenosine is a modified nucleoside analog derived from adenosine This compound is characterized by the substitution of the 3’-hydroxyl group with a benzylamino group, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Benzylamino-3’-deoxyadenosine typically involves multiple steps starting from adenosine. One efficient method includes the following steps :
Protection of Adenosine: Adenosine is reacted with triethyl orthoacetate and acetyl bromide to afford 2’,5’-O-acetyl-3’-bromo-3’-deoxyadenosine.
Substitution Reaction: The protected intermediate is then reacted with N-benzyl-4-nitrobenzenesulfonamide and thiophenol to yield 3’-(benzylamino)-3’-deoxyadenosine.
Deprotection: The final step involves deprotection using palladium on carbon (Pd/C) and hydrogen (H2) to obtain the target compound.
Industrial Production Methods: While specific industrial production methods for 3’-Benzylamino-3’-deoxyadenosine are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Benzylamino-3’-deoxyadenosine can undergo various chemical reactions, including:
Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include N-benzyl-4-nitrobenzenesulfonamide and thiophenol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino-adenosine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
3’-Benzylamino-3’-deoxyadenosine has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It may be used in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 3’-Benzylamino-3’-deoxyadenosine involves its interaction with specific molecular targets and pathways . As a nucleoside analog, it can be incorporated into nucleic acids, leading to the disruption of DNA and RNA synthesis. This property is particularly valuable in antiviral and anticancer research, where the compound can inhibit the replication of viruses and the proliferation of cancer cells.
Comparación Con Compuestos Similares
- Cordycepin (3’-deoxyadenosine)
- 3’-Amino-3’-deoxyadenosine
Propiedades
Número CAS |
134934-82-0 |
|---|---|
Fórmula molecular |
C17H20N6O3 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(benzylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H20N6O3/c18-15-13-16(21-8-20-15)23(9-22-13)17-14(25)12(11(7-24)26-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14,17,19,24-25H,6-7H2,(H2,18,20,21)/t11-,12-,14+,17-/m1/s1 |
Clave InChI |
GEJROYUZLQIIBW-ALYFQZSWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO |
SMILES canónico |
C1=CC=C(C=C1)CNC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




